Calcium Lactobionate is the calcium salt of Lactobionic Acid, a sugar acid derived from the oxidation of lactose. [, ] This compound holds significant importance in various scientific research fields, particularly in food science, pharmaceuticals, and material science, due to its diverse properties and potential applications.
Calcium lactobionate is primarily derived from lactose, which can be sourced from dairy products. The production process typically involves the oxidation of lactose, resulting in the formation of lactobionic acid, which subsequently reacts with calcium to yield calcium lactobionate.
Calcium lactobionate falls under the category of organic compounds, specifically as a calcium salt of a sugar acid. It is classified as a carbohydrate derivative and is often categorized within the broader group of lactobionic acids.
The synthesis of calcium lactobionate can be achieved through several methods:
The electrolytic method has been noted for its efficiency, yielding up to 90% of the theoretical product. The process requires careful control of electrical input and reaction conditions to optimize yield and purity .
Calcium lactobionate has the molecular formula . It features a complex structure comprising two lactobionate units coordinated with a single calcium ion.
Calcium lactobionate can participate in various chemical reactions:
The synthesis reactions typically require specific pH levels and temperatures to ensure optimal conversion rates and product purity.
The mechanism through which calcium lactobionate exerts its effects primarily revolves around its role as a prebiotic. It promotes the growth of beneficial gut bacteria by providing a source of energy and enhancing gut health.
Studies have indicated that calcium lactobionate can improve microbial populations in the gastrointestinal tract, contributing to better digestion and nutrient absorption .
Relevant data includes:
Calcium lactobionate finds numerous applications across different fields:
Lactobionic acid (4-O-β-galactopyranosyl-D-gluconic acid) is a disaccharide sugar acid derived from the oxidation of lactose. Its calcium salt, calcium lactobionate, forms through neutralization reactions. The primary biosynthetic route involves microbial oxidation, where specific bacterial strains enzymatically convert lactose. Acetobacter orientalis, isolated from fermented dairy products like Caspian Sea yogurt, catalyzes this reaction using membrane-bound dehydrogenases. These enzymes oxidize lactose at the C-1 position of the glucose moiety, forming lactobionolactone, which spontaneously hydrolyzes to lactobionic acid [3]. The acid is then neutralized with calcium carbonate or calcium hydroxide to yield calcium lactobionate [7].
Biotechnological production employs laccase-mediated systems for efficiency. In one process, cellobiose dehydrogenase oxidizes lactose while laccase regenerates the redox mediator (e.g., ABTS). This dual-enzyme system achieves high yields (45–100 mg/100 g in dairy fermentations) with oxygen as the terminal electron acceptor [3]. The annual intake from fermented foods is estimated at 0.5–1.0 g, highlighting its natural occurrence and scalability [3].
Food applications leverage lactobionic acid’s prebiotic properties, enhancing Bifidobacterium growth in the colon. Calcium lactobionate (CaLb) is FDA-approved (21 CFR §172.720) as a stabilizer and mineral supplement, exploiting its high water-binding capacity [10].
Table 1: Microbial Strains for Lactobionic Acid Production
Microorganism | Substrate | Yield | Application |
---|---|---|---|
Acetobacter orientalis | Lactose | 45 mg/100 g yogurt | Dairy fermentation |
Pseudomonas spp. | Cheese whey | 0.8–1.2 g/L·h | Whey valorization |
Engineered E. coli | Lactose | >100 g/L (lab-scale) | Industrial biosynthesis |
Industrial-scale production relies on electrolytic oxidation, where lactose undergoes anodic oxidation in the presence of calcium carbonate and bromide ions. This method, documented in early patents (e.g., US2186975A), yields crystalline calcium lactobionate-calcium bromide double salts. Subsequent purification involves treating intermediates with calcium oxide and carbonation to remove bromide contaminants [4] [7].
The Isbell process (1933) remains a benchmark for high-purity calcium lactobionate:
Quality control follows USP standards, requiring >96.0% purity (EDTA titration) and limits for impurities (e.g., ≤0.04% halides, ≤20 ppm heavy metals) [10]. The process yields a white crystalline powder, freely soluble in water (100 mg/mL) [8].
Table 2: Industrial Synthesis Methods Comparison
Method | Reagents | Purity (%) | Key Advantage |
---|---|---|---|
Electrolytic oxidation | Lactose, CaCO₃, KBr | 95–98 | High throughput |
Isbell process | Lactose, CaO, CH₃OH | 97–102 | Bromide-free product |
Enzymatic oxidation | Lactose, laccase/CDH system | >90 | Eco-friendly, mild conditions |
Calcium lactobionate (C₂₄H₄₂CaO₂₄) comprises two lactobionate anions chelated to a calcium cation. Each lactobionate anion results from the conjugation of β-D-galactopyranose and D-gluconate moieties via an ether linkage. X-ray diffraction confirms an octahedral coordination geometry around calcium, with oxygen atoms from gluconate carboxylate groups, hydroxyl groups, and water molecules occupying coordination sites [7].
Optical activity is a critical identifier:
Thermal properties include decomposition at ~190°C, precluding a distinct melting point. Hygroscopicity necessitates storage below 15°C to prevent hydration shifts [2] [6]. Fourier-transform infrared (FTIR) spectra show characteristic peaks at:
Table 3: Crystallographic and Spectroscopic Properties
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 754.65 g/mol (anhydrous) | Mass spectrometry |
Crystal system | Monoclinic | X-ray diffraction |
Specific rotation (equil.) | +22.5° to +24.5° (c = 3% in H₂O) | Polarimetry |
IR peaks | 3,400, 1,600, 1,070 cm⁻¹ | FTIR spectroscopy |
Thermal decomposition | 190°C | TGA/DSC |
Calcium lactobionate exists in multiple hydration states, with the dihydrate (C₂₄H₄₂CaO₂₄·2H₂O; MW 790.68 g/mol) being the most stable commercial form. The dihydrate contains 4.5–5.5% bound water (theoretically 4.55%), confirmed by Karl Fischer titration [5] [8]. Hydrate transitions occur under humidity stress:
Polymorphism is limited, with no known true polymorphs. However, crystalline forms vary in morphology:
Hydration impacts functionality:
Table 4: Hydration State Characteristics
Parameter | Dihydrate | Anhydrous |
---|---|---|
Molecular weight | 790.68 g/mol | 754.65 g/mol |
Water content | 4.0–10.0% (KFT) | ≤2.0% (KFT) |
Hygroscopicity | Moderate | High |
Storage | Room temperature (<15°C) | Desiccated, low RH |
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